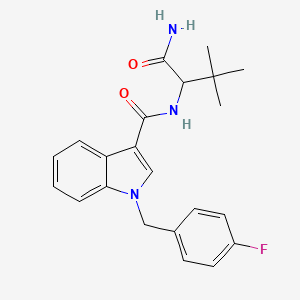

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1h-indole-3-carboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would feature distinct signals:

- Aromatic protons : The indole ring’s protons (H-4, H-5, H-6, H-7) resonate between δ 7.1–8.2 ppm, with H-2 of the indole appearing as a singlet near δ 7.8 ppm due to deshielding by the carboxamide group.

- Fluorobenzyl group : The methylene protons (CH₂) linking the benzyl and indole moieties split into a doublet (δ ~5.2 ppm, J = 12 Hz) due to coupling with the fluorine atom. The aromatic protons of the fluorobenzyl group appear as a doublet of doublets (δ ~7.3 ppm, J = 8.5 Hz and J = 5.4 Hz).

- Dimethylbutanamide side chain : The two methyl groups (C(CH₃)₂) produce a singlet at δ 1.4 ppm, while the methine proton (CH) adjacent to the amide nitrogen resonates at δ 4.1 ppm as a multiplet.

¹³C NMR would reveal carbonyl carbons at δ ~170 ppm (indole-3-carboxamide) and δ ~175 ppm (terminal amide). The quaternary carbons of the dimethylbutanamide group appear near δ 35 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

Raman Spectroscopy

Raman bands associated with the indole ring’s vibrational modes (e.g., ring breathing at ~1600 cm⁻¹) and the fluorobenzyl group’s C-F stretching (1230 cm⁻¹) would dominate the spectrum.

Table 2: Predicted spectroscopic signatures

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.8 ppm (indole H-2), δ 5.2 ppm (CH₂-F) |

| ¹³C NMR | δ 170 ppm (carboxamide C=O) |

| FT-IR | 1680 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F) |

| Raman | 1600 cm⁻¹ (indole ring breathing) |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry of this compound would yield a prominent [M+H]⁺ ion at m/z 382.4 , consistent with its molecular weight. Key fragmentation pathways include:

- Cleavage of the terminal amide bond : Loss of the 1-amino-3,3-dimethyl-1-oxobutan-2-yl group (m/z 382.4 → 265.3).

- Indole ring fragmentation : Elimination of the fluorobenzyl moiety (m/z 382.4 → 231.2).

- Retro-Diels-Alder reaction : Rearrangement of the indole carboxamide group, producing ions at m/z 144.1 (C₈H₆N⁺) and m/z 238.3 (C₁₃H₁₂FNO⁺).

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of these fragments, with deviations < 5 ppm.

Table 3: Major mass spectrometric fragments

| m/z | Fragment Composition | Pathway |

|---|---|---|

| 382.4 | [C₂₂H₂₄FN₃O₂+H]⁺ | Molecular ion |

| 265.3 | [C₁₆H₁₄FN₂O+H]⁺ | Amide bond cleavage |

| 231.2 | [C₁₃H₁₁FN₂O+H]⁺ | Fluorobenzyl elimination |

| 144.1 | [C₈H₆N]⁺ | Indole ring fragmentation |

Properties

Molecular Formula |

C22H24FN3O2 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]indole-3-carboxamide |

InChI |

InChI=1S/C22H24FN3O2/c1-22(2,3)19(20(24)27)25-21(28)17-13-26(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H2,24,27)(H,25,28) |

InChI Key |

QIFOZYUACLDTAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Indole-3-Carboxylic Acid Preparation

The synthesis begins with functionalizing the indole core. Indole-3-carboxylic acid is typically prepared via:

- Vilsmeier–Haack formylation : Treating 2-methylaniline derivatives with phosphorus oxychloride and dimethylformamide (DMF) under reflux to yield indole-3-carbaldehyde, followed by oxidation to the carboxylic acid using NaClO₂ and NaH₂PO₄.

- Direct carboxylation : Reacting indole with cyanoacetamides under basic conditions, followed by hydrolysis to the carboxylic acid.

N-Alkylation with 4-Fluorobenzyl Groups

The 4-fluorobenzyl moiety is introduced via N-alkylation :

- Reagents : Sodium hydride (NaH, 60%) in anhydrous DMF with 1-(bromomethyl)-4-fluorobenzene.

- Conditions : Reaction at 0–5°C for 18–24 hours, followed by quenching with water to precipitate the product.

- Yield : 70–85% after recrystallization from ethanol.

Mechanistic Insight :

The reaction proceeds via deprotonation of indole’s N–H group by NaH, forming a nucleophilic indolide ion that attacks the electrophilic benzyl bromide. Steric hindrance from the 3-carboxylic acid group directs alkylation exclusively to the indole nitrogen.

Amide Coupling with Tert-Leucinamide

Synthesis of (S)-2-Amino-3,3-Dimethylbutanamide

The tert-leucinamide side chain is synthesized from L-tert-leucine:

- Protection : L-tert-leucine is treated with benzyl chloroformate (Cbz-Cl) to form N-Cbz-L-tert-leucine.

- Activation : Conversion to the mixed anhydride using ethyl chloroformate and triethylamine.

- Amination : Reaction with ammonium hydroxide yields N-Cbz-L-tert-leucinamide, followed by hydrogenolysis (H₂/Pd-C) to remove the Cbz group.

Carboxamide Bond Formation

Coupling the indole-3-carboxylic acid with tert-leucinamide employs peptide-coupling reagents:

Key Observations :

- EDCI/HOBt minimizes racemization of the chiral tert-leucinamide.

- TBTU offers higher yields in non-polar solvents but requires extended reaction times.

Purification and Analytical Characterization

Chromatographic Purification

Crude ADB-FUBICA is purified via:

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, indole H-2), 7.60 (d, J = 8.0 Hz, 1H, indole H-4), 7.25–7.15 (m, 4H, fluorobenzyl), 5.52 (s, 2H, NCH₂), 4.25 (m, 1H, CH(NH₂)), 1.45 (s, 9H, C(CH₃)₃).

- HRMS (ESI+) : m/z 381.4433 [M+H]⁺ (calc. 381.4433).

Optimization Strategies and Side Reactions

Byproduct Formation

Solvent and Catalytic Effects

- DMF vs. THF : DMF enhances solubility of intermediates but may degrade at high temps. THF is preferred for thermally sensitive steps.

- Base Selection : DIEA outperforms triethylamine in TBTU-mediated couplings due to superior buffering capacity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the fluorobenzyl group.

Scientific Research Applications

Case Study: In Vitro Evaluation

A recent study evaluated the anticancer activity of this compound against various human tumor cell lines. The results demonstrated a mean growth inhibition (GI) value, indicating that the compound could potentially serve as a lead in developing novel anticancer therapies. The average GI50 value observed was approximately 15.72 μM, showcasing its efficacy against cancer cells .

Pharmacokinetic Profiling

Pharmacokinetic studies using tools like SwissADME have revealed favorable drug-like properties for this compound, including good solubility and permeability characteristics, which are essential for oral bioavailability. These properties suggest that it could be developed into a viable therapeutic agent .

Structure Activity Relationship (SAR)

The structure activity relationship analysis has been crucial in understanding how modifications to the chemical structure can enhance biological activity. For example, variations in the fluorobenzyl group have been studied to optimize potency and selectivity against cancer cell lines.

Potential Applications Beyond Oncology

While much of the current research focuses on anticancer applications, there is potential for this compound in other therapeutic areas:

- Neurology : Investigations into neuroprotective effects could reveal benefits for neurodegenerative diseases.

- Pain Management : Given the indole framework's known analgesic properties, further studies could explore its efficacy in pain relief.

Data Summary Table

Mechanism of Action

The mechanism of action of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Notes

Isomer Complexity : Structural analogs like AB-FUBICA and ADB-FUBICA often co-elute in chromatographic analyses, necessitating advanced techniques like LC-HRMS/MS for unambiguous identification .

Legal Status : ADB-FUBICA and its analogs are classified as New Psychoactive Substances (NPS) in most jurisdictions, though specific regulations vary dynamically .

Toxicological Risks : The high potency of ADB-FUBICA correlates with severe adverse effects, including cardiotoxicity and neuropsychiatric episodes, as reported in clinical case studies .

Biological Activity

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors CB1 and CB2. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential effects based on diverse research findings.

Chemical Structure and Properties

ADB-FUBINACA belongs to the class of synthetic cannabinoids characterized by an indazole core structure. Its molecular formula is with a molecular weight of 382.4313 g/mol. The compound has been noted for its high potency and selectivity towards cannabinoid receptors.

Target Receptors

ADB-FUBINACA primarily targets the CB1 and CB2 receptors:

- CB1 Receptor : Predominantly found in the brain, it plays a crucial role in modulating neurotransmitter release.

- CB2 Receptor : Mainly located in the peripheral tissues and immune system, influencing inflammation and pain response.

Mode of Action

As a potent agonist:

- ADB-FUBINACA exhibits an EC50 value of approximately 0.69 nM for CB1 and 1.8 nM for CB2 receptors, indicating its strong binding affinity and efficacy compared to other cannabinoids .

Biological Effects

The activation of cannabinoid receptors by ADB-FUBINACA results in various physiological effects:

- Neurological : Alters perception, mood, and cognitive functions.

- Cardiovascular : Can induce changes like tachycardia and hypertension.

- Metabolic : Influences appetite and energy metabolism.

Pharmacokinetics

ADB-FUBINACA undergoes significant metabolic transformations in the body:

- Major metabolic pathways include hydroxylation and glucuronidation.

- It can be detected in biological matrices such as urine and blood, which are essential for toxicological assessments .

Study on Potency and Effects

A study published in PMC highlighted that ADB-FUBINACA is up to 140 times more potent than THC at the CB1 receptor. Users reported severe psychological effects including anxiety, paranoia, and hallucinations following consumption .

Temporal Effects in Laboratory Settings

Research indicated that the effects of ADB-FUBINACA could vary over time:

- In animal models, it produced dose-dependent reductions in locomotor activity.

- Long-term exposure studies suggested potential neurotoxic effects due to receptor overstimulation .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C21H23FN4O2 |

| Molecular Weight | 382.4313 g/mol |

| CB1 EC50 | 0.69 nM |

| CB2 EC50 | 1.8 nM |

| Main Effects | Anxiety, tachycardia, altered perception |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.